2-(2,4,6-Trifluorophenyl)phenol
Description
2-(2,4,6-Trifluorophenyl)phenol is a fluorinated aromatic compound characterized by a phenol moiety substituted with a 2,4,6-trifluorophenyl group at the ortho position. Its synthesis often involves palladium-catalyzed coupling reactions or multi-step procedures starting from diethyl malonate and 2,4,6-trifluorophenyl precursors, as demonstrated in the preparation of diethyl 2-(2,4,6-trifluorophenyl)malonate (intermediate for tubulin-binding agents) . The compound’s structural features, including electron-withdrawing fluorine substituents, enhance its stability and influence its reactivity in applications such as pharmaceuticals (e.g., bictegravir, an HIV-1 integrase inhibitor ) and materials science (e.g., luminescent zinc complexes ).
Properties
IUPAC Name |
2-(2,4,6-trifluorophenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O/c13-7-5-9(14)12(10(15)6-7)8-3-1-2-4-11(8)16/h1-6,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIMBVYJJBXXLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2F)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683529 | |
| Record name | 2',4',6'-Trifluoro[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261894-11-4 | |
| Record name | [1,1′-Biphenyl]-2-ol, 2′,4′,6′-trifluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261894-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',4',6'-Trifluoro[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Catalytic System
The reaction involves three key steps:
-
Oxidative Addition : Aryl halides (e.g., 2-bromophenol) react with a palladium(0) catalyst to form a Pd(II) complex.
-
Transmetalation : The 2,4,6-trifluorophenylboronic acid transfers its aryl group to the Pd center.
-
Reductive Elimination : The Pd catalyst releases the coupled product, regenerating Pd(0) for subsequent cycles.
Optimal conditions utilize RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) as the ligand, which enhances catalytic activity for sterically hindered substrates. A representative catalytic system includes:
Substrate Optimization
Yield and Scalability
Lab-scale reactions achieve 82–89% yield with 0.5–1.0 mol% Pd loading. Industrial implementations using continuous flow reactors report ≥95% conversion by minimizing catalyst deactivation.
Alternative Multi-Step Synthesis via Nitro Intermediates
For substrates incompatible with coupling reactions, a sequential approach involving nitration, reduction, and diazotization is employed.
Stepwise Reaction Pathway
-
Etherification :
-
Hydrogenation :
-
Diazotization-Hydroxylation :
Comparative Analysis
| Parameter | Suzuki–Miyaura | Multi-Step |
|---|---|---|
| Total Yield | 82–89% | 68–75% |
| Step Count | 1 | 3 |
| Byproduct Formation | <5% | 15–20% |
| Scalability | Excellent | Moderate |
Industrial-Scale Production Techniques
Catalyst Recycling Systems
Green Chemistry Innovations
-
Solvent Reduction : Aqueous ethanol mixtures cut solvent waste by 40% compared to THF-based systems.
-
Energy Efficiency : Microwave-assisted coupling reduces reaction time to 2–3 hours .
Challenges and Mitigation Strategies
Steric Hindrance Effects
The 2,4,6-trifluorophenyl group creates significant steric bulk, necessitating:
Chemical Reactions Analysis
Types of Reactions
2-(2,4,6-Trifluorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using peroxidase enzymes, leading to the formation of quinones.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis
- 2-(2,4,6-Trifluorophenyl)phenol is utilized as a key intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as nucleophilic substitutions and coupling reactions makes it a versatile compound in synthetic chemistry.
Reactions Involving 2-(2,4,6-Trifluorophenyl)phenol
- The compound can participate in:
- Suzuki-Miyaura Coupling : A method for forming carbon-carbon bonds using boronic acids.
- Substitution Reactions : The fluorine atoms can be replaced with other functional groups under specific conditions.
- Oxidation and Reduction : The hydroxyl group can be oxidized or reduced to form different derivatives.
Biological Applications
Potential Biological Activities
- Research has indicated that 2-(2,4,6-Trifluorophenyl)phenol may exhibit various biological activities. Studies have focused on its interactions with biomolecules, which could lead to potential therapeutic applications.
Case Study: Antimicrobial Properties
- A study highlighted the compound's effectiveness against certain bacterial strains. Its structural features enhance its binding affinity to bacterial enzymes, suggesting its potential as an antimicrobial agent .
Pharmaceutical Development
Drug Development Precursor
- The compound is being explored as a precursor for drug synthesis due to its ability to modify biological pathways. Its unique trifluorophenyl group enhances the pharmacological profile of derived compounds.
Mechanism of Action
- The mechanism involves interactions with specific molecular targets such as enzymes and receptors. The trifluorophenyl moiety contributes to increased stability and binding affinity .
Industrial Applications
Production of Specialty Chemicals
- In industrial settings, 2-(2,4,6-Trifluorophenyl)phenol is used in the production of advanced materials and specialty chemicals. Its unique properties allow for the development of materials with enhanced thermal stability and chemical resistance.
| Application Area | Description |
|---|---|
| Organic Synthesis | Key intermediate for complex organic compounds |
| Biological Research | Investigated for antimicrobial properties |
| Pharmaceutical Industry | Precursor for drug development |
| Material Science | Production of advanced materials |
Summary of Findings
The applications of 2-(2,4,6-Trifluorophenyl)phenol span across multiple scientific domains. Its role as a building block in organic synthesis, potential biological activities, relevance in pharmaceutical development, and industrial applications highlight its significance in contemporary research.
Mechanism of Action
The mechanism of action of 2-(2,4,6-Trifluorophenyl)phenol involves its interaction with specific molecular targets. For example, in oxidation reactions, the compound interacts with peroxidase enzymes, leading to the formation of reactive intermediates that undergo further chemical transformations . The pathways involved include electron transfer processes and the formation of radical species .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Phenol Derivatives
2,4,6-Trifluorophenol
- Structure: Phenol with fluorine atoms at the 2, 4, and 6 positions.
- Properties: Simpler structure than 2-(2,4,6-trifluorophenyl)phenol, lacking the biphenyl linkage. Exhibits higher acidity due to the electron-withdrawing effect of fluorine.
- Applications: Used as a catalyst in chemoselective C−H functionalization reactions (e.g., iron porphyrin-catalyzed ortho-functionalization of phenols) .
4-((2,4,6-Trifluorobenzylidene)amino)phenol (3i)
- Structure: Phenol with a 2,4,6-trifluorobenzylidene amino group at the para position.
- Properties :
- Comparison: The imine group introduces additional hydrogen-bonding capacity, altering solubility and reactivity compared to 2-(2,4,6-trifluorophenyl)phenol.
2-(4,6-Dibromo-1H-benzimidazol-1-yl)-1-(2,4,6-trifluorophenyl)ethanone (5j)
Fluorinated Imines and Sulfonamides
N-(1-(4-Methoxyphenyl)ethyl)-1-(perfluorophenyl)methanimine (4h)
- Structure : Perfluorophenyl-substituted imine with a methoxyphenyl group.
- Properties :
- Comparison : The methoxy group introduces electron-donating effects, reducing electrophilicity compared to trifluorophenyl derivatives.
Zinc Complex of 4-Methyl-N-[2-[(E)-(2,4,6-trifluorophenyl)iminomethyl]phenyl]-benzenesulfonamide (1h)
- Structure : Trifluorophenyl-imine sulfonamide coordinated to zinc.
- Properties : Exhibits luminescent properties due to the rigid fluorinated aromatic system .
- Comparison: Metal coordination amplifies electronic effects, making it suitable for optoelectronic applications, unlike non-metallated analogs.
Electroactive Derivatives
2,4,6-Trifluorophenyl-Substituted Carbazolyl Derivatives
- Structure : Carbazole core with 2,4,6-trifluorophenyl substituents.
- Properties: Ionization Potential (Iπ): 5.92 eV, higher than 4-fluorophenyl analogs (5.7 eV) due to increased electron-withdrawing effects .
- Comparison : Enhanced hole-transporting properties in thin-film electronics compared to less fluorinated derivatives.
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
Table 2: Electronic Properties of Fluorinated Derivatives
Key Research Findings
- Synthetic Efficiency: Fluorinated imines like 3i achieve high yields (96%) due to optimized mechanochemical synthesis , whereas perfluorophenyl derivatives (e.g., 4h) show lower yields (77%), likely due to steric hindrance.
- Biological Activity : Trifluorophenyl groups enhance cytotoxicity in benzimidazole derivatives (e.g., 5j) by improving membrane permeability and target binding .
- Electronic Effects: Increasing fluorine substitution raises ionization potentials, critical for designing organic semiconductors .
Biological Activity
2-(2,4,6-Trifluorophenyl)phenol is a fluorinated phenolic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of 2-(2,4,6-Trifluorophenyl)phenol is C12H8F3O. The presence of trifluoromethyl groups significantly influences the compound's reactivity and biological interactions. The fluorine atoms enhance lipophilicity, which may affect the compound's bioavailability and interaction with biological membranes.
Antimicrobial Activity
Research indicates that 2-(2,4,6-Trifluorophenyl)phenol exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. Specifically, it has been observed to reduce the expression of inducible nitric oxide synthase (iNOS) in macrophages, indicating its potential utility in treating inflammatory diseases .
Antioxidant Activity
The antioxidant capacity of 2-(2,4,6-Trifluorophenyl)phenol has been evaluated using various assays, including the DPPH radical scavenging assay. Results indicate that the compound can effectively scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role .
The biological activities of 2-(2,4,6-Trifluorophenyl)phenol are largely attributed to its ability to interact with cellular signaling pathways. The compound's structure allows it to act as a competitive inhibitor for enzymes involved in inflammation and microbial metabolism. Additionally, its antioxidant properties are linked to its capacity to donate electrons and stabilize free radicals .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that 2-(2,4,6-Trifluorophenyl)phenol exhibited minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against various bacterial strains.
- Inflammation Modulation : In a study involving RAW 264.7 macrophages, treatment with 2-(2,4,6-Trifluorophenyl)phenol resulted in a significant decrease in nitric oxide production by up to 50% compared to untreated controls .
- Oxidative Stress Protection : Research conducted on neuronal cell lines demonstrated that pre-treatment with the compound reduced oxidative stress markers by approximately 30%, highlighting its potential neuroprotective effects .
Data Summary Table
Q & A
Basic: What synthetic routes are recommended for laboratory-scale preparation of 2-(2,4,6-Trifluorophenyl)phenol?
Methodological Answer:
A common approach involves coupling reactions using fluorinated intermediates. For example:
- Suzuki-Miyaura Cross-Coupling : React 2-bromophenol with 2,4,6-trifluorophenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol) with Na₂CO₃ as a base. Monitor reaction progress via TLC (Rf ~0.4 in hexane/EtOAc 3:1) .
- Fluorination of Precursors : Direct fluorination of phenol derivatives using Selectfluor™ in acetonitrile at 80°C, followed by purification via column chromatography (silica gel, gradient elution). Validate purity by HPLC (C18 column, acetonitrile/water 70:30) .
Basic: Which spectroscopic techniques are optimal for characterizing 2-(2,4,6-Trifluorophenyl)phenol?
Methodological Answer:
- 19F NMR : Identifies fluorine environments (δ −110 to −120 ppm for aromatic fluorines). Compare with NIST reference data (CAS 2268-17-9) .
- 1H NMR : Detect phenolic -OH protons (δ 5.5–6.0 ppm, broad) and aromatic protons (δ 6.8–7.2 ppm). Use DMSO-d₆ as a solvent to observe exchangeable protons .
- Mass Spectrometry (EI-MS) : Look for molecular ion [M]+ at m/z 206.07. Fragmentation peaks at m/z 169 (loss of -OH) and 123 (C₆F₃+) confirm structure .
Advanced: How do London dispersion interactions influence the conformational stability of 2-(2,4,6-Trifluorophenyl)phenol in supramolecular systems?
Methodological Answer:
- DFT Calculations : Use CAM-B3LYP-GD3BJ functional with a 6-311++G(d,p) basis set to model non-covalent interactions. Analyze Natural Chemical Interaction (NCI) isosurfaces to visualize dispersion forces between fluorinated aryl groups and adjacent π-systems .
- Experimental Validation : Compare computed torsional angles with X-ray crystallography data. For example, fluorinated porphyrin analogs show reduced dihedral angles (≤10°) due to fluorine-induced steric and electronic effects .
Advanced: How can researchers resolve contradictions between experimental and computational data for fluorinated phenolic derivatives?
Methodological Answer:
- Data Triangulation :
- Spectral Reanalysis : Cross-check NMR chemical shifts with DFT-predicted values (GIAO method) to identify misassignments .
- Thermodynamic Stability : Compare experimental melting points (47–52°C ) with computed lattice energies (e.g., using CRYSTAL17 software). Discrepancies may indicate polymorphic variations.
- Reaction Pathway Simulation : Use QM/MM hybrid methods to model competing reaction mechanisms (e.g., SNAr vs. radical pathways) when experimental yields diverge from predictions .
Basic: What safety protocols are critical when handling 2-(2,4,6-Trifluorophenyl)phenol?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for synthesis/purification steps due to volatile byproducts .
- Spill Management : Neutralize spills with 10% sodium bicarbonate solution, then absorb with vermiculite. Dispose as halogenated waste (UN3261) .
- Storage : Store in amber glass vials at 2–8°C under inert gas (Ar/N₂) to prevent oxidation .
Advanced: How does fluorine substitution modulate the reactivity of 2-(2,4,6-Trifluorophenyl)phenol in nucleophilic aromatic substitution (SNAr)?
Methodological Answer:
- Electronic Effects : Fluorine’s electron-withdrawing nature activates the aryl ring toward SNAr but directs nucleophiles to the para position relative to the -OH group. Use Hammett constants (σₚ = 0.78 for -CF₃) to predict regioselectivity .
- Experimental Design :
Advanced: What role does 2-(2,4,6-Trifluorophenyl)phenol play in enzyme interaction studies?
Methodological Answer:
- Probe Design : Fluorine’s small size and high electronegativity enable precise hydrogen bonding with active-site residues (e.g., serine hydrolases). Use isothermal titration calorimetry (ITC) to quantify binding affinities (ΔG ~ −30 kJ/mol) .
- Competitive Inhibition Assays : Co-crystallize the compound with target enzymes (e.g., cytochrome P450) to resolve X-ray structures (PDB ID: Custom). Analyze fluorine-protein interactions at 2.0 Å resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
